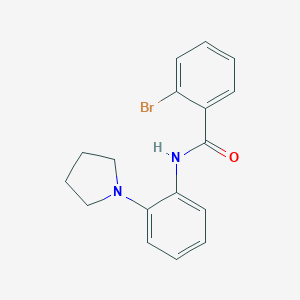![molecular formula C19H19Cl2N5O B279649 (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279649.png)
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound featuring a pyrazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the dichlorobenzyl and ethyl-methyl groups. Common reagents include hydrazine derivatives, aldehydes, and acrylamide. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: Shares the dichlorobenzyl group but has a different core structure.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a pyrazole ring but with different substituents.
Uniqueness
(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H19Cl2N5O |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(E)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H19Cl2N5O/c1-3-26-13(2)14(9-23-26)7-8-19(27)24-15-10-22-25(11-15)12-16-17(20)5-4-6-18(16)21/h4-11H,3,12H2,1-2H3,(H,24,27)/b8-7+ |
Clé InChI |
XIHMSLNDCATNHD-BQYQJAHWSA-N |
SMILES isomérique |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)C |
SMILES canonique |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B279566.png)

![4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B279571.png)
![N-[3-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B279572.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B279574.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B279575.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B279577.png)
![5-(3-chloro-2-methylphenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279580.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B279582.png)
![3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B279584.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B279585.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B279586.png)
![N-[3-({[(3,4,5-TRIETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B279588.png)
![3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA](/img/structure/B279589.png)
